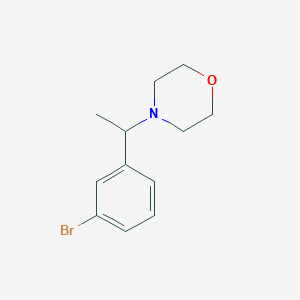

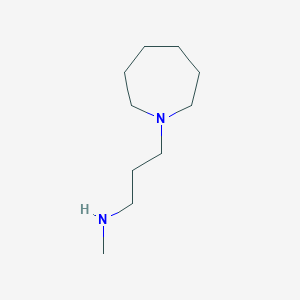

4-(1-(3-溴苯基)乙基)吗啉

描述

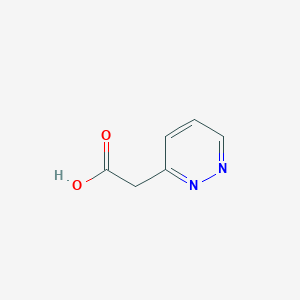

The compound "4-(1-(3-Bromophenyl)ethyl)morpholine" is a brominated morpholine derivative. Morpholine is a heterocyclic amine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The presence of a bromophenyl group suggests potential reactivity in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of bromophenyl morpholine derivatives can be achieved through various methods. For instance, the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines in acetic acid leads to the formation of hexahydro-4-aza-s-indacene derivatives, which indicates that morpholine can participate in complex cyclization reactions . Similarly, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides through the reaction of a bromophenyl propanone with Grignard reagents demonstrates the utility of bromophenyl morpholines in generating tertiary amino alcohols . These methods highlight the synthetic versatility of morpholine derivatives in creating a variety of chemical structures.

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Another compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was found to have a morpholine ring in a chair conformation, with the bromophenyl ring approximately perpendicular to the naphthalene system . These studies demonstrate the conformational preferences and structural features of bromophenyl morpholine derivatives.

Chemical Reactions Analysis

Bromophenyl morpholine derivatives can undergo various chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds via Crossed-Aldol condensation indicates the reactivity of the bromophenyl group in condensation reactions . Additionally, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from a chlorophenyl morpholine derivative through enamination and condensation reactions showcases the chemical transformations that can be applied to morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives can be inferred from their structural features. The presence of a morpholine ring suggests basicity and potential for hydrogen bonding, which can affect solubility and binding interactions with biological targets. The bromine atom adds to the molecular weight and may influence the lipophilicity of the compound. Spectroscopic data, such as NMR and IR, provide insights into the electronic environment of the molecule and can be used to confirm the structure and purity of synthesized compounds .

科学研究应用

合成和络合

- 4-(2-氯乙基)吗啉盐酸盐,一个相关化合物,已被用于合成吗啉的碲衍生物,如N-{2-(4-甲氧基苯基碲基)乙基}吗啉和双{2-(N-吗啉基)乙基}碲化合物。这些化合物在与钯和汞等金属的络合中具有应用,表明在有机金属化学中可能有潜在用途(Singh et al., 2000)。

化学反应和衍生物

- 另一个衍生物4-吗啉香豆素是使用4-(2-羟基硫代苯甲酰)吗啉和溴乙酸乙酯合成的,展示了吗啉衍生物在产生各种环状化合物中的多功能性(Jagodziński et al., 2000)。

表征和结构分析

- 合成了4-{2-[5-(4-氟苯基)-[1,3,4]噁二唑-2-基硫基]-乙基}-吗啉,并通过单晶X射线衍射确认了其结构。这类化合物在生物活性如抗菌和抗结核活性方面具有潜在应用(Mamatha S.V et al., 2019)。

生物活性研究

- 合成了一系列4-(2-(N-(2-氯苯甲基/4-溴苯甲基)芳基磺酰基)乙基)吗啉衍生物,并显示出对革兰氏阴性细菌有良好的抑制作用,说明吗啉衍生物在抗菌应用中的潜力(Aziz‐ur‐Rehman et al., 2016)。

环化和杂环化合物的合成

- 利用2-(2-溴苯基)乙基基团,类似于4-(1-(3-溴苯基)乙基)吗啉,在氮杂环上进行自由基环化反应,用于合成三环和四环杂环化合物,表明在复杂有机合成中的应用(Allin et al., 2005)。

属性

IUPAC Name |

4-[1-(3-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWFLFIFJDRZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(3-Bromophenyl)ethyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)